Product packaging for Ethyl DL-leucinate hydrochloride(Cat. No.:CAS No. 23420-04-4)

Ethyl DL-leucinate hydrochloride

Cat. No.: B1634475
CAS No.: 23420-04-4
M. Wt: 195.69 g/mol
InChI Key: NOUDPBCEONUCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Stereochemical Considerations and Importance of the DL-Racemate in Research Contexts

The chirality of amino acids is a cornerstone of biochemistry, with the vast majority of naturally occurring amino acids in proteins being in the L-configuration. However, the study of D-amino acids and racemic mixtures has gained considerable attention for its role in understanding stereochemical outcomes of reactions and for the synthesis of non-natural peptides and other bioactive molecules.

The use of racemic mixtures like Ethyl DL-leucinate hydrochloride is particularly important in several research contexts:

Stereoselective Synthesis: In the development of synthetic methodologies, racemic starting materials are often employed to test the stereoselectivity of a new catalyst or chiral auxiliary. By starting with a 50:50 mixture of enantiomers, researchers can quantify the extent to which a reaction favors the formation of one stereoisomer over the other. This is crucial in the development of drugs, where often only one enantiomer is therapeutically active while the other may be inactive or even harmful. rsc.org

Mechanistic Studies: Racemic amino acid derivatives can be used to probe the mechanisms of enzymatic and non-enzymatic reactions. For instance, studying the differential rates of reaction of the D- and L-enantiomers with a chiral reagent can provide insights into the transition state geometry and the factors governing stereochemical recognition. acs.orgjst.go.jp

Dynamic Kinetic Resolution: Racemic mixtures are essential for dynamic kinetic resolution processes. In this strategy, a chiral catalyst selectively converts one enantiomer of the racemate into a product, while simultaneously an in-situ racemization process continuously replenishes the consumed enantiomer from the other. This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. The racemization of α-amino acid esters can be achieved under various conditions, including the presence of aldehydes. jst.go.jp

Historical Overview of Leucine (B10760876) Ester Derivatives in Chemical and Biochemical Studies

The history of leucine and its derivatives is intrinsically linked to the development of peptide chemistry. Leucine was first isolated from cheese in 1819 by the French chemist Joseph Louis Proust and later from skeletal muscle and wool by Henri Braconnot in 1820. peptide.com However, it was not until the early 20th century that the significance of amino acids as the building blocks of proteins was fully appreciated.

The advent of peptide synthesis, pioneered by Emil Fischer, necessitated the use of protecting groups to control the reactivity of the amino and carboxyl functions of amino acids. The esterification of the carboxylic acid group, creating derivatives like ethyl leucinate, was one of the earliest and most fundamental strategies employed. This temporary modification prevented the carboxyl group from reacting during the formation of the peptide bond.

Early methods of peptide synthesis were conducted in solution, and the use of amino acid esters was crucial for these processes. nih.gov The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s revolutionized the field, allowing for the rapid and efficient synthesis of long peptides. peptide.com Even with the advancements in SPPS, the fundamental principles of protecting group chemistry, including the use of amino acid esters, remain central to the field.

Significance as a Fundamental Amino Acid Derivative in Chemical Biology

Chemical biology seeks to understand and manipulate biological systems using chemical tools. In this context, this compound serves as a valuable and fundamental derivative for several reasons:

Probing Enzyme Specificity: Enzymes often exhibit a high degree of stereospecificity. By presenting an enzyme with a racemic mixture of a substrate, such as the D- and L-esters of leucine, researchers can investigate the enzyme's ability to discriminate between the two enantiomers. This provides critical information about the shape and chemical nature of the enzyme's active site.

Building Blocks for Non-Natural Peptides: The incorporation of D-amino acids into peptides can confer resistance to proteolytic degradation, leading to longer-lasting therapeutic effects. Racemic mixtures of amino acid esters can serve as the starting point for the synthesis of these more robust peptides.

Investigating Amino Acid Transport and Metabolism: The ethyl ester group increases the lipophilicity of leucine, which can facilitate its transport across cell membranes. Studying the uptake and subsequent hydrolysis of this compound can provide insights into the mechanisms of amino acid transport and metabolism within cells. Leucine itself is a key regulator of the mTOR signaling pathway, which controls cell growth and protein synthesis. wikipedia.org

Data Tables

The following tables provide key physical and chemical properties of this compound.

Physical Properties of this compound
PropertyValueReference
AppearanceWhite crystalline powder acs.orglibretexts.org
Melting Point134-138 °C acs.org
SolubilitySoluble in water acs.orglibretexts.org
Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC8H18ClNO2 libretexts.orgjst.go.jp
Molecular Weight195.69 g/mol libretexts.orgjst.go.jp
CAS Number2743-40-0 acs.orglibretexts.orgjst.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18ClNO2 B1634475 Ethyl DL-leucinate hydrochloride CAS No. 23420-04-4

Properties

CAS No.

23420-04-4

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

ethyl 2-amino-4-methylpentanoate;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)7(9)5-6(2)3;/h6-7H,4-5,9H2,1-3H3;1H

InChI Key

NOUDPBCEONUCOV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC(C)C)N.Cl

Canonical SMILES

CCOC(=O)C(CC(C)C)N.Cl

Other CAS No.

2743-40-0
73913-65-2
23420-04-4

sequence

L

Origin of Product

United States

Synthesis and Advanced Preparative Methodologies

Classical Esterification Routes to Leucinate Hydrochlorides

The traditional and most direct method for synthesizing ethyl DL-leucinate hydrochloride is through the Fischer-Speier esterification. This involves the reaction of DL-leucine with ethanol (B145695) in the presence of an acid catalyst.

Direct Esterification of DL-Leucine with Ethanol in the Presence of Hydrochloric Acid Catalysis

The direct esterification of DL-leucine with ethanol is a standard procedure where hydrogen chloride acts as the catalyst. scirp.org In this reaction, DL-leucine is suspended in ethanol, and dry hydrogen chloride gas is bubbled through the mixture, or concentrated hydrochloric acid is added. scielo.br The presence of the acid is crucial as it protonates the carboxyl group of the amino acid, making it more susceptible to nucleophilic attack by the ethanol. The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester. scielo.br The water produced during the reaction is often removed to improve the yield. After the reaction is complete, the solvent is evaporated, leaving the crude this compound, which can then be purified by recrystallization. scielo.br

Optimization of Reaction Conditions for Yield and Purity in Batch Processes

Optimizing batch processes for the synthesis of ethyl leucinate hydrochloride is critical for maximizing yield and ensuring high purity. Key parameters that are often manipulated include reaction time, temperature, and the molar ratio of reactants. For instance, increasing the reaction temperature can accelerate the rate of esterification, but it can also lead to the formation of by-products. Therefore, a careful balance must be struck.

Dynamic optimization strategies have been shown to be effective in improving the yield and purity of esterification reactions in batch processes. researchgate.net This can involve adjusting the reflux ratio over time in a reactive distillation setup to continuously remove the product and shift the reaction equilibrium. researchgate.net For similar esterification processes, automated systems using Bayesian optimization have been employed to efficiently explore the reaction space and identify optimal conditions for temperature, reactant ratios, and residence times, leading to significant improvements in yield. nih.gov

Table 1: Factors Influencing Yield and Purity in Batch Esterification

ParameterEffect on YieldEffect on PurityConsiderations
Temperature Increases reaction rateCan lead to side reactions and impurities at high temperaturesAn optimal temperature balances reaction speed and selectivity.
Reaction Time Increases conversion up to equilibriumLonger times can lead to degradation of productThe reaction should be monitored to determine the optimal endpoint.
Catalyst Concentration Increases reaction rateHigh concentrations can lead to unwanted side reactionsThe amount of catalyst should be sufficient to drive the reaction without causing degradation.
Reactant Ratio Using an excess of alcohol can shift the equilibrium to the product sideExcess reactants may need to be removed during purificationThe stoichiometry should be optimized for maximum conversion and ease of purification.
Water Removal Increases yield by shifting equilibrium---Techniques like azeotropic distillation can be employed. google.com

Solvent System Selection and Impact on Reaction Efficiency

The choice of solvent can significantly influence the efficiency of the esterification reaction. While ethanol often serves as both a reactant and a solvent, the addition of a co-solvent can be beneficial. For instance, using a non-polar solvent like toluene (B28343) can aid in the azeotropic removal of water, thereby driving the reaction to completion. scielo.br The solvent system can also affect the solubility of the starting materials and the product, which in turn can influence the reaction rate and the ease of product isolation. In some flow chemistry applications, a biphasic system, such as dichloromethane (B109758) and a buffered aqueous solution, has been used for the synthesis of similar ester hydrochlorides, allowing for efficient reaction and in-line separation. nih.gov

Enzymatic and Biocatalytic Synthesis Approaches

Enzymatic methods offer a green and highly selective alternative to classical chemical synthesis for producing amino acid esters. These methods often employ lipases or proteases and can be particularly useful for the synthesis of enantiomerically pure compounds from racemic mixtures.

Enzyme-Assisted Preparation of Enantiomerically Pure Leucine (B10760876) Esters from Racemic Mixtures

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic amino acid esters. nih.gov In this process, the enzyme selectively catalyzes the hydrolysis or synthesis of one enantiomer of the ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For example, lipases can selectively hydrolyze the L-amino acid ester from a racemic mixture in an aqueous solution, allowing for the isolation of the D-enantiomer of the ester. nih.gov The efficiency of this resolution is often high, leading to products with excellent enantiomeric excess. nih.govnih.gov

Applications of Specific Proteases or Lipases in Chiral Resolution of Leucine Esters

Specific lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia, have been successfully employed for the chiral resolution of amino acid esters. researchgate.net These enzymes exhibit high enantioselectivity in transesterification or hydrolysis reactions. For instance, CAL-B can be used to selectively acylate one enantiomer of a racemic amino ester in an organic solvent, resulting in an enantiomerically enriched unreacted ester and the acylated product of the other enantiomer. researchgate.net The choice of enzyme is crucial, as different lipases can exhibit different enantiopreferences. nih.govnih.gov The reaction conditions, such as the solvent and acyl donor, are also optimized to achieve the best separation. researchgate.net

Table 2: Enzymes Used in the Resolution of Leucine Esters

EnzymeSourceReaction TypeSelectivity
Lipase (B570770) PS Pseudomonas cepaciaHydrolysis, Acylation nih.govresearchgate.netHigh for L-enantiomer nih.gov
Lipase from Rhizopus Rhizopus sp.Hydrolysis nih.govSelective for L-enantiomer nih.gov
Porcine Pancreatic Lipase Sus scrofaHydrolysis nih.govSelective for L-enantiomer nih.gov
Candida antarctica Lipase B (CAL-B) Candida antarcticaHydrolysis, Acylation nih.govresearchgate.netHigh enantioselectivity nih.govresearchgate.net
Candida antarctica Lipase A (CAL-A) Candida antarcticaAcylation researchgate.netExcellent chemoselectivity and good to excellent enantioselectivity researchgate.net

Investigation of Enzyme Specificity and Substrate Promiscuity with Leucine Derivatives

Enzymes, with their inherent chirality, are powerful tools in modern organic synthesis, particularly for reactions involving amino acids and their derivatives. The interaction between enzymes and leucine derivatives is a subject of significant research, driven by the need for enantiomerically pure compounds. Enzymes often exhibit high specificity, reacting with only one enantiomer of a racemic mixture, but many also display substrate promiscuity, the ability to catalyze reactions for a range of non-native substrates. nih.govnih.gov

This dual characteristic of specificity and promiscuity is particularly valuable. While an enzyme might be highly specific to the L- or D-enantiomer of an amino acid, its promiscuity allows it to accept various forms of that amino acid, such as its esters or amides. For instance, a leucine aminopeptidase (B13392206) from Pseudomonas putida (ppLAP) is a zinc-dependent enzyme used industrially for the enantioselective hydrolysis of a wide array of DL-amino acid amide racemates. researchgate.net This enzyme demonstrates broad substrate specificity, enabling it to be used as a whole-cell biocatalyst for enzymatic resolution. researchgate.net

Research into the promiscuity of enzymes like hydrolases shows that even single mutations in the enzyme's active site can significantly alter substrate specificity, sometimes even switching the preferred enantiomer. nih.gov This adaptability opens up pathways for engineering enzymes tailored for specific leucine derivatives like ethyl leucinate. The study of enzymes such as hydroxylases, which can perform late-stage functionalization on leucine residues within complex peptides, further underscores the potential for creating diverse, functionalized leucine derivatives through biocatalysis. nih.gov The advantages of using enzymes are numerous: they operate under mild conditions, avoid the need for protecting groups, and reduce reliance on toxic solvents or metals, making processes more scalable and cost-effective. nih.gov

Chiral Resolution Techniques for Enantiomeric Separation

The separation of a racemic mixture, such as Ethyl DL-leucinate, into its individual enantiomers (D- and L-forms) is known as chiral resolution. Since enantiomers possess identical physical properties like boiling point and solubility, this separation is a significant challenge. libretexts.orglibretexts.org The primary strategies rely on converting the enantiomers into diastereomers, which have distinct physical properties and can therefore be separated. libretexts.orglibretexts.org

Diastereomeric Salt Formation with Chiral Acids for Resolution of DL-Leucinate Esters

A classical and widely used method for resolving racemic amines or amino esters is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic base (Ethyl DL-leucinate) with a single, pure enantiomer of a chiral acid, often referred to as a resolving agent. libretexts.org The reaction produces a mixture of two diastereomeric salts. For Ethyl DL-leucinate, the reaction would be:

(D)-Ethyl leucinate + (R)-Chiral Acid → (D,R)-Diastereomeric Salt

(L)-Ethyl leucinate + (R)-Chiral Acid → (L,R)-Diastereomeric Salt

These resulting diastereomeric salts, (D,R) and (L,R), are no longer mirror images of each other. Consequently, they exhibit different physical properties, most importantly, different solubilities in a given solvent. wikipedia.org This difference in solubility is the key to their separation. kiko-tech.co.jp

Crystallization-Based Resolution Protocols

Fractional crystallization is the technique used to separate the newly formed diastereomeric salts. wikipedia.org By carefully selecting a solvent in which the two diastereomers have significantly different solubilities, one salt can be induced to crystallize out of the solution while the other remains dissolved. rsc.org

A study on the resolution of the parent compound, DL-leucine, illustrates this principle effectively. Using (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) as the resolving agent, researchers found that the resulting D-LEU:D-DTTA diastereomeric salt was more thermodynamically stable and had lower solubility than the L-LEU:D-DTTA salt. rsc.org This allowed for its preferential crystallization from the solution. Through a multi-stage crystallization process, high levels of enantiomeric excess (ee) were achieved for both enantiomers. rsc.org After separation, the pure diastereomeric salt is treated with a base to neutralize the chiral acid, yielding the enantiomerically pure ethyl leucinate. libretexts.org

Diastereomer PairAchieved Enantiomeric Excess (ee)Method
D-LEU:D-DTTA91.20%Multi-stage crystallization
L-LEU:D-DTTA-73.32%Multi-stage crystallization
Data derived from a study on the resolution of DL-leucine, demonstrating the efficacy of crystallization-based protocols. rsc.org
Influence of Counter-Ion Selection on Enantioseparation Efficiency

The success of diastereomeric salt resolution hinges critically on the choice of the chiral acid, or counter-ion. libretexts.org The resolving agent must form stable, crystalline salts with the racemate and, most importantly, impart a significant difference in solubility between the two diastereomers. rsc.org

The selection process often involves screening various chiral acids. Readily available and naturally occurring acids like (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid are common choices. libretexts.org In the resolution of DL-leucine, (+)-di-1,4-toluoyl-D-tartaric acid (D-DTTA) was specifically chosen. rsc.org Investigation into the chiral recognition mechanism revealed that D-DTTA was more easily bound to D-leucine, contributing to the greater stability and lower solubility of that specific diastereomeric pair. rsc.org This demonstrates that the intermolecular interactions between the resolving agent and the individual enantiomers directly influence the efficiency of the separation, making the careful selection of the counter-ion a crucial optimization step. rsc.org

Kinetic Resolution through Enantioselective Biocatalysis

Kinetic resolution is a dynamic technique that exploits the different reaction rates of two enantiomers with a chiral catalyst. In enantioselective biocatalysis, an enzyme is used to selectively react with one enantiomer in the racemic mixture, converting it into a new substance while leaving the other, less reactive enantiomer untouched. nih.gov

For example, the leucine aminopeptidase from Pseudomonas putida (ppLAP) can be used for the enantioselective hydrolysis of DL-amino acid amides. researchgate.net A similar principle could be applied to Ethyl DL-leucinate. A lipase or esterase could be chosen that selectively hydrolyzes one of the ester enantiomers (e.g., L-ethyl leucinate) back to the corresponding carboxylic acid (L-leucine), leaving the D-ethyl leucinate enantiomer unreacted. The resulting mixture of D-ethyl leucinate and L-leucine could then be easily separated based on their different chemical properties. The effectiveness of this method is measured by the enantiomeric ratio (E), which compares the rates of reaction for the two enantiomers. High E-values are desirable for achieving high enantiomeric excess in the final products. nih.gov

Another advanced approach involves enantioselective degradation through photocatalysis, where a molecularly imprinted surface selectively adsorbs and degrades the undesired enantiomer, enriching the mixture in the desired one. nih.gov This method has shown promise, achieving an enrichment of a single enantiomer to 85% from an initial racemic mixture in a model system. nih.gov

Chromatographic Enantioseparation Strategies for Ethyl Leucinate

Chromatographic methods offer a powerful and often analytical-scale approach to separating enantiomers directly, without the need for derivatization into diastereomers. akjournals.com This is typically achieved using a chiral stationary phase (CSP), which is a column packing material that has been modified with a chiral selector.

The principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte (ethyl leucinate) and the chiral selector on the stationary phase. These complexes have different stabilities, causing one enantiomer to be retained on the column longer than the other, thus achieving separation.

There are various types of CSPs available, with polysaccharide-based columns, such as those with cellulose (B213188) tris(3,5-dimethylphenylcarbamate), being particularly versatile and widely used under normal phase conditions. akjournals.com For a compound like ethyl leucinate, a typical high-performance liquid chromatography (HPLC) method would involve:

Column: A chiral column, for instance, a cellulose or amylose-based CSP.

Mobile Phase: A mixture of solvents like hexane (B92381) and isopropanol (B130326) is common for normal-phase chromatography. akjournals.com The composition can be fine-tuned to optimize the separation (resolution) between the two enantiomer peaks.

Detection: A standard UV detector would be suitable for detecting the ethyl leucinate enantiomers as they elute from the column.

This direct chromatographic approach is highly efficient and provides excellent separation, making it suitable for both analytical quantification of enantiomeric purity and for preparative-scale separation to isolate pure enantiomers. akjournals.com

Ester Hydrolysis Kinetics and Mechanisms

The ester functional group in this compound is susceptible to hydrolysis, a reaction in which water cleaves the ester bond to yield leucine and ethanol. This process can be catalyzed by either acid or base, with each condition following a distinct mechanistic pathway.

Hydrolysis under Acidic Conditions

The acid-catalyzed hydrolysis of esters like ethyl leucinate is a reversible equilibrium process. libretexts.orgdalalinstitute.com To drive the reaction toward the products (leucine and ethanol), it is typically carried out with a large excess of water. libretexts.orgdalalinstitute.com The reaction is commonly catalyzed by dilute strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org

The mechanism proceeds through several key steps, which is essentially the reverse of the Fischer esterification process: chemistrysteps.com

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), the active catalyst in aqueous acid solutions. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgchemistrysteps.com

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the newly added hydroxyl group to the ethoxy group, converting the -OCH₂CH₃ group into a better leaving group (-O⁺HCH₂CH₃).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethanol molecule.

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final leucine product. libretexts.org

The kinetics of acid-catalyzed ester hydrolysis, such as that of ethyl acetate, typically follows pseudo-first-order kinetics when water is present in a large excess, as its concentration remains effectively constant throughout the reaction. youtube.com The rate of reaction is dependent on the concentration of both the ester and the acid catalyst. youtube.comresearchgate.net

Table 1: Kinetic Parameters for Acid-Catalyzed Hydrolysis of Ethyl Acetate This table presents representative kinetic data for a similar ester, as specific data for ethyl leucinate is not readily available.

ParameterValueConditionsSource
Rate Constant (k)~0.00322 s⁻¹Hydrolysis with HCl at 35°C and 45°C researchgate.net
Order of ReactionFirst OrderExcess water, constant acid concentration researchgate.net
Activation Energy (Ea)17.44 kJ/molHydrolysis with HCl researchgate.net

Hydrolysis under Basic Conditions

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. chemistrysteps.comyoutube.com The irreversibility stems from the final step, where the carboxylic acid produced is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.comyoutube.comyoutube.com

The mechanism involves the following steps:

Nucleophilic Attack by Hydroxide (B78521) : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This is the rate-determining step. youtube.comyoutube.com

Formation of a Tetrahedral Intermediate : This attack results in the formation of a tetrahedral oxyanion intermediate. youtube.comyoutube.com

Elimination of the Leaving Group : The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

Acid-Base Reaction : The ethoxide ion is a strong base and immediately deprotonates the newly formed leucine carboxylic acid. This is a rapid and irreversible acid-base reaction that produces ethanol and the leucine carboxylate salt. chemistrysteps.comyoutube.com

Amidation and Peptide Coupling Reactions

This compound is extensively used in the synthesis of peptides. In these reactions, it serves as the C-terminal residue, with its amino group acting as a nucleophile to form a peptide bond with an incoming N-protected amino acid.

Role as an Amino Acid Ester Component in Peptide Bond Formation

The synthesis of a specific dipeptide, for instance, by reacting two different amino acids, can lead to a mixture of four possible products if the reactive groups are not protected. libretexts.org To achieve a selective and high-yield synthesis of a desired peptide sequence, it is necessary to protect the amino group of one amino acid and the carboxyl group of the other. libretexts.orgmasterorganicchemistry.comlibretexts.org

This compound serves as a C-terminally protected amino acid. The carboxyl group of leucine is masked as an ethyl ester, preventing it from reacting and allowing its free amino group (after neutralization of the hydrochloride salt) to selectively react with the activated carboxyl group of an N-protected amino acid. masterorganicchemistry.comlibretexts.org After the peptide bond is formed, the ester group can be removed by hydrolysis to reveal the free carboxylic acid of the C-terminal residue. libretexts.org

Mechanistic Investigations of Peptide Synthesis Reactions Utilizing Leucine Ethyl Ester

The formation of a peptide bond is an amidation reaction. It requires the activation of the carboxylic acid group of the N-protected amino acid to make it sufficiently electrophilic to react with the amino group of the leucine ethyl ester. libretexts.orgwikipedia.org Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are common coupling reagents used for this activation. bachem.compeptide.com

The general mechanism using a carbodiimide (B86325) involves:

Activation of the Carboxylic Acid : The carboxyl group of the N-protected amino acid attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate.

Nucleophilic Attack by the Amino Group : The free amino group of leucine ethyl ester then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

Peptide Bond Formation : This attack leads to the formation of a tetrahedral intermediate, which then collapses to form the peptide bond and releases a dicyclohexylurea byproduct, which is insoluble and can be removed by filtration. peptide.com

This process is typically performed in the presence of additives to improve efficiency and minimize side reactions. bachem.com

Studies on Racemization During Peptide Coupling with Leucine Derivatives

A significant challenge in peptide synthesis is the potential for racemization of the chiral α-carbon of the activated amino acid residue. highfine.compeptide.com The activated carboxyl group, particularly in the form of the O-acylisourea intermediate, can be susceptible to deprotonation at the α-carbon, especially in the presence of a base. highfine.compeptide.com This deprotonation leads to the formation of an enolate, which can then be reprotonated from either face, resulting in a loss of stereochemical integrity.

Another pathway for racemization involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. The activated N-protected amino acid can cyclize to form the oxazolone (B7731731), which has an acidic proton at the C4 position. Base-catalyzed removal and re-addition of this proton readily scrambles the stereochemistry.

To mitigate this issue, additives such as 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) are frequently used in conjunction with carbodiimides. wikipedia.orgpeptide.com These additives react with the O-acylisourea intermediate to form an active ester (e.g., an OBt ester). peptide.com These active esters are more stable towards racemization than the O-acylisourea intermediate but are still highly reactive towards the amino component, thus facilitating efficient peptide bond formation with minimal loss of optical purity. wikipedia.orgpeptide.com The use of weaker bases like N-methylmorpholine (NMM) instead of stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can also help reduce the risk of racemization. bachem.comhighfine.com

Table 2: Common Coupling Reagents and Additives Used to Suppress Racemization

Reagent/AdditiveFunctionEffect on Racemization
DCC/DICCoupling Reagent (Carbodiimide)Activates carboxyl group; can lead to racemization if used alone. bachem.compeptide.com
HOBt (1-Hydroxybenzotriazole)AdditiveReacts with activated intermediate to form a less racemization-prone active ester. wikipedia.orgpeptide.com
HOAt (1-Hydroxy-7-azabenzotriazole)AdditiveMore effective than HOBt at suppressing racemization and accelerating coupling. bachem.com
Oxyma Pure®AdditiveA non-explosive alternative to HOBt/HOAt that allows high coupling rates with low racemization. bachem.com

Biochemical and Molecular Research Paradigms Utilizing Leucine Esters

Investigations into Amino Acid Metabolism and Transport Research

Leucine (B10760876) esters are instrumental in dissecting the complex pathways of amino acid metabolism and transport. Their ability to permeate cell membranes independently of specific amino acid transporters provides a unique method for delivering leucine into cells to trace its metabolic journey and understand how it moves across cellular barriers.

Probing Metabolic Pathways Involving Leucine and its Derivatives

Ethyl DL-leucinate hydrochloride and similar esters are utilized to study the metabolic fate of leucine. Once inside the cell and liberated from its ester form, leucine can be used as a substrate for protein synthesis or enter catabolic pathways. nih.gov The primary catabolic route involves transamination by branched-chain aminotransferase (BCAT) to its corresponding α-ketoacid, α-ketoisocaproate (KIC). youtube.comcaldic.com KIC can then be oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA, which subsequently enters the citric acid cycle for energy production. youtube.comcaldic.com

A smaller portion of KIC can be converted in the liver to β-hydroxy-β-methylbutyrate (HMB), a metabolite known to influence muscle protein turnover. caldic.comnih.gov Studies using isotopically labeled leucine have been crucial in delineating these pathways, showing that a majority of leucine is directed towards protein synthesis, while the remainder is catabolized, with a fraction being converted to HMB. nih.gov Research has also identified other minor metabolites in urine, such as N-acetyl leucine and glycyl leucine, suggesting additional, less characterized pathways of leucine metabolism. nih.gov By using esterified forms of leucine, researchers can bypass initial transport limitations and flood the cell with the substrate to study the kinetics and regulation of these metabolic enzymes and pathways. nih.gov

Studies on Amino Acid Transport Mechanisms Across Cellular Membranes

The transport of amino acids across cellular membranes is a complex process mediated by a variety of transporter proteins with overlapping specificities. nih.gov Leucine esters provide a valuable means to study these mechanisms. Because of their increased lipophilicity, amino acid esters can often diffuse across the cell membrane or may be transported by different mechanisms than the free amino acid. nih.gov This allows researchers to distinguish between transport and subsequent intracellular signaling or metabolic events.

Studies have shown that masking the carboxyl group of an amino acid can significantly increase its cellular uptake. nih.gov For instance, research on unnatural amino acids demonstrated that their ester forms led to a much higher intracellular concentration compared to the free amino acid form, which was poorly transported. nih.gov In the context of leucine, multiple transport systems exist, including sodium-dependent and sodium-independent transporters like LAT1, LAT4, and B0AT2. nih.govwikipedia.orgnih.gov By comparing the uptake and effects of free leucine versus ethyl leucinate, scientists can probe the specific roles and efficiencies of these transporters. Furthermore, the transport of amino acid esters themselves has been shown to be mediated by certain transporters, such as ATB(0,+), which can handle valine esters and the prodrug valganciclovir, a valyl ester of ganciclovir. nih.gov This indicates that transporters can recognize the esterified form of amino acids, opening up avenues to explore these alternative uptake pathways.

Enzymatic Biotransformations of Leucine Esters within Metabolic Contexts

The utility of this compound in research is critically dependent on its biotransformation back into leucine inside the cell. This conversion is accomplished by intracellular enzymes called esterases, which catalyze the hydrolysis of the ester bond. nih.govnih.gov This enzymatic step is essential for releasing the biologically active leucine molecule, which can then exert its metabolic or signaling functions.

A wide variety of enzymes, including proteases like α-chymotrypsin and subtilisin, as well as lipases, have been shown to hydrolyze amino acid esters. nih.gov The process is a form of basic hydrolysis where the ester is cleaved into the parent amino acid and the corresponding alcohol. publish.csiro.au This intracellular release mechanism is fundamental to the use of amino acid esters as "caged" or "pro-drug" versions of the amino acid, allowing for controlled delivery to the intracellular environment. The efficiency of this biotransformation can influence the kinetics of the downstream cellular responses being studied. Research into these enzymatic processes helps in understanding not only the metabolic activation of these ester compounds but also provides a basis for designing novel, cell-permeant molecules for therapeutic or research purposes. nih.gov

Table 1: Enzymes Involved in the Biotransformation and Metabolism of Leucine and its Esters

Enzyme/Enzyme Class Role Substrate(s) Product(s) Reference(s)
Esterases (e.g., Lipases, Proteases) Hydrolysis of ester bond Ethyl DL-leucinate L-leucine, D-leucine, Ethanol (B145695) nih.gov
Branched-Chain Aminotransferase (BCAT) Transamination Leucine, α-ketoglutarate α-Ketoisocaproate (KIC), Glutamate youtube.comcaldic.com
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Oxidative decarboxylation α-Ketoisocaproate (KIC) Isovaleryl-CoA youtube.comcaldic.com
KIC Dioxygenase Hydroxylation α-Ketoisocaproate (KIC) β-hydroxy-β-methylbutyrate (HMB) nih.gov

Role in In Vitro Protein Synthesis Research

Leucine is a key regulator of muscle protein synthesis, acting as both a building block and a potent signaling molecule. nih.govscielo.br Leucine esters are particularly useful in in vitro studies, such as in cell cultures, to investigate the molecular mechanisms that govern protein synthesis.

Examination of Leucine's Role as a "Trigger" and Substrate for Protein Synthesis in Model Systems

Leucine is often described as a "trigger" for initiating muscle protein synthesis. nih.govnih.gov The "leucine trigger" hypothesis posits that a rapid increase in intracellular leucine concentration is a key signal to turn on the machinery for building new proteins, provided other essential amino acids are available as substrates. researchgate.net Leucine esters are effective tools for testing this hypothesis in controlled in vitro settings.

By applying an ester like ethyl leucinate to cell cultures, researchers can induce a rapid influx and subsequent intracellular release of leucine, mimicking the sharp rise in blood leucine levels seen after consuming a protein-rich meal. researchgate.net This allows for precise examination of the downstream effects on protein synthesis rates, often measured by the incorporation of radiolabeled amino acids into newly synthesized proteins. nih.gov Studies have shown that leucine alone can stimulate muscle protein synthesis in isolated rat muscles, an effect that is crucial for maintaining muscle mass. nih.gov Research has also demonstrated that dileucine, a two-molecule version of leucine, may be absorbed more rapidly and boost protein synthesis even more effectively than free leucine, highlighting the importance of delivery and availability. illinois.edu The use of leucine derivatives in these model systems helps to confirm that leucine acts not just as a substrate but as a primary anabolic signal. researchgate.net

Studies on Anabolic Signaling Pathways (e.g., mTORC1) Activated by Leucine Derivatives in Cell Culture

The primary mechanism by which leucine stimulates protein synthesis is through the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. frontiersin.orgnih.gov The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine derivatives, including esters like leucine methyl ester, have been instrumental in elucidating this signaling cascade in cell culture experiments. nih.gov

When leucine concentrations rise within the cell, leucine is sensed by proteins like leucyl-tRNA synthetase (LRS), which then activates the mTORC1 complex at the lysosomal surface. nih.govnih.gov Activated mTORC1 then phosphorylates several downstream targets, including p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.govnih.gov Phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, allowing it to form the eIF4F complex, a critical step for initiating the translation of messenger RNA (mRNA) into protein. scielo.br

Studies using leucine esters in cell culture have allowed researchers to observe these events in real-time. For example, fluorescently tagged leucine analogues have been used to watch the translocation of mTORC1 to the lysosome within minutes of stimulation. nih.gov This research confirms that the delivery of leucine into the cell is a critical activating step and that leucine derivatives can effectively trigger the entire anabolic signaling cascade, leading to increased protein synthesis. frontiersin.orgnih.govelsevierpure.com

Table 2: Key Research Findings on Leucine-Mediated Anabolic Signaling

Finding Model System Key Pathway Component(s) Outcome Reference(s)
Leucine derivatives activate mTORC1 signaling. Cell Culture (HAP-1, SW620) mTORC1, LRS, RagD Translocation of mTORC1 to lysosomes; Phosphorylation of S6K1 and 4E-BP1. nih.govnih.gov
Leucine stimulates protein synthesis via mTOR-dependent pathways. In Vitro Rat Muscle mTOR, p70 S6 Kinase Increased incorporation of radiolabeled amino acids into protein. nih.gov
Dileucine boosts muscle protein synthesis more than free leucine. Human Subjects Muscle Protein Synthesis Rate 42% greater synthesis of new muscle proteins compared to leucine alone. illinois.edu
Leucine supplementation improves muscle protein synthesis in the elderly. Human Subjects Muscle Fractional Synthetic Rate (FSR) Significant increase in FSR with leucine-supplemented meals. nih.gov
Leucine acts as a "trigger" for muscle anabolism. Rodent Models / In Vitro Muscle Protein Synthesis Rapid rise in leucine concentration stimulates protein synthesis machinery. nih.govresearchgate.net

Decoupling Leucine Sensing from Catalytic Activity of Leucyl-tRNA Synthetase (LRS) in mTORC1 Pathway Research

Leucyl-tRNA synthetase (LRS) has been identified as a critical intracellular sensor for the amino acid leucine, playing a pivotal role in activating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. nih.govnih.gov This pathway is a master regulator of cell growth, protein synthesis, and metabolism. nih.govnih.gov LRS possesses a dual function: its canonical catalytic activity involves charging leucine onto its cognate tRNA (tRNALeu) for protein synthesis, and a non-canonical function involves acting as a leucine-dependent signaling molecule to activate mTORC1. nih.govembopress.org To investigate the intricacies of the mTORC1 pathway, researchers have sought to uncouple these two functions of LRS.

The use of leucine analogues and esters is a key strategy in this research. While this compound itself is primarily a derivative for synthesis and potential prodrug applications, the principle of using leucine mimetics allows for the study of the LRS sensing mechanism. Research has shown that LRS directly interacts with Rag GTPases in a leucine-dependent manner, functioning as a GTPase-activating protein (GAP) for RagD to activate mTORC1. nih.govnih.gov This interaction is central to the leucine-sensing mechanism.

Scientists have successfully identified chemical inhibitors that can disrupt the LRS-RagD interaction, thereby inhibiting the leucine-sensing function of LRS without affecting its essential tRNA charging activity. nih.govnih.gov These inhibitors serve as powerful tools to probe the downstream effects of mTORC1 activation that are specifically due to leucine sensing. By using such compounds, researchers can validate that LRS's role as a leucine sensor is a distinct, targetable function separate from its catalytic role in protein synthesis. nih.gov This decoupling is crucial for understanding the specific contributions of leucine signaling to physiological processes and for developing therapeutic strategies that can modulate mTORC1 activity without globally disrupting protein synthesis.

Further studies have revealed that upon leucine stimulation, LRS translocates to the lysosomal surface, the site of mTORC1 activation. nih.gov The use of inhibitors that block this translocation provides direct visual and biochemical evidence of the decoupling of sensing from catalytic function, as it prevents mTORC1 activation while LRS presumably continues to function in the cytoplasm. nih.gov This research paradigm underscores the sophisticated molecular machinery governing nutrient sensing in cells and highlights how specific chemical tools, including derivatives related to leucine, can be employed to dissect these complex pathways.

Research FindingSignificance in Decoupling LRS FunctionsKey References
LRS acts as a direct leucine sensor for mTORC1.Established the dual-function nature of LRS, necessitating methods for functional separation. nih.gov
Identification of inhibitors for the LRS-RagD interaction.Provided chemical tools to specifically block the leucine-sensing function without affecting the catalytic (tRNA charging) activity. nih.govnih.gov
Leucine-induced translocation of LRS to the lysosome.Offered a visual and mechanistic understanding of the sensing function that can be independently studied and inhibited. nih.gov
LRS's GAP activity towards RagD is leucine-dependent.Pinpointed the specific molecular mechanism by which LRS signals to mTORC1, offering a precise target for inhibition. nih.gov

Prodrug Design and Evaluation Research

Exploration of Leucine Esters as Components in Prodrug Strategies to Enhance Bioavailability

Leucine esters, such as this compound, are valuable components in prodrug design, a strategy employed to overcome pharmaceutical challenges like poor solubility, permeability, and metabolic instability of parent drug molecules. scirp.orgresearchgate.net A primary application of this strategy is to enhance the oral bioavailability of drugs that are otherwise poorly absorbed. scirp.orgnih.gov By masking polar functional groups, such as carboxylic acids or hydroxyls, with a leucine ester promoiety, the lipophilicity of the parent drug is increased. scirp.orgresearchgate.net This enhanced lipophilicity facilitates the passive diffusion of the prodrug across the lipid-rich cell membranes of the gastrointestinal tract. scirp.org

The incorporation of an amino acid like leucine can also leverage specific transport mechanisms. Amino acid ester prodrugs can be recognized by nutrient transporters, such as the human oligopeptide transporter 1 (hPEPT1), which is expressed in the intestine. nih.govnih.govmdpi.com This carrier-mediated transport provides an alternative absorption pathway for drugs that are not well-absorbed through passive diffusion, significantly improving their uptake from the gut into systemic circulation. nih.govmdpi.com

The choice of the amino acid promoiety is critical, as factors like the length and branching of the side chain can influence the prodrug's affinity for transporters and its subsequent absorption. mdpi.com Leucine, as a hydrophobic amino acid, has been successfully used in various prodrug designs to improve the bioavailability of antiviral and anticancer agents. nih.govmdpi.com For instance, conjugating a parent drug to a leucine ester can improve its cellular uptake and protect it from premature metabolism, ensuring that a greater concentration of the active compound reaches its therapeutic target. nih.gov

Prodrug StrategyMechanism of Bioavailability EnhancementExample Application AreaReferences
Increased LipophilicityMasking polar groups of a parent drug with a leucine ester increases its ability to passively diffuse across cell membranes.Orally administered drugs with poor membrane permeability. scirp.orgresearchgate.net
Carrier-Mediated TransportLeucine ester promoieties can be recognized by amino acid or peptide transporters (e.g., PEPT1, LAT1) in the intestine and other tissues.Antiviral, anticancer, and CNS-targeting drugs. nih.govmdpi.comnih.gov
Evasion of MetabolismThe ester linkage can protect the parent drug from enzymatic degradation in the gastrointestinal tract or first-pass metabolism.Drugs susceptible to rapid presystemic clearance. mdpi.com

Mechanistic Studies of Prodrug Activation and Release of Parent Compounds

The efficacy of a prodrug strategy hinges on the efficient and timely release of the active parent drug at its site of action. For leucine ester prodrugs, this activation primarily occurs through the cleavage of the ester bond. researchgate.net This cleavage can be mediated by two main pathways: enzymatic hydrolysis and chemical hydrolysis. nih.gov

Enzymatic hydrolysis is a common activation mechanism, relying on the ubiquitous presence of esterase enzymes in the body, such as carboxylesterases, which are abundant in the plasma, liver, and intestine. nih.gov These enzymes recognize and cleave the ester bond, releasing the parent drug and the leucine promoiety, which is then processed through normal metabolic pathways. The rate of this enzymatic conversion can be influenced by the specific type of ester and the stereochemistry of the amino acid used. mdpi.com

Advanced Analytical Characterization and Methodological Development

Chromatographic Techniques for Analysis and Separation

Chromatography is a cornerstone for the analysis of amino acids and their derivatives like ethyl DL-leucinate hydrochloride. Gas and liquid chromatography are particularly powerful for separating complex mixtures and quantifying individual components.

Gas Chromatography (GC) for Amino Acid Composition Analysis

Gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a robust method for analyzing amino acids and their esters. However, because amino acids are non-volatile and thermally unstable, a chemical derivatization step is required to convert them into volatile and stable compounds suitable for GC analysis. nih.gov

One common derivatization strategy involves a two-step process. First, the amino acid ester is created, for instance, by reacting the amino acid with 2 M HCl in methanol (B129727) to produce the methyl ester. nih.gov Subsequently, the amino group is derivatized, often using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov Another approach is N-acetyl methyl (NACME) esterification, which has been developed to improve the accuracy of isotope ratio determination using GC-combustion-isotope ratio mass spectrometry (GC/C/IRMS). researchgate.net Silylation reagents, such as MTBSTFA, are also used to derivatize amino acids for GC-MS analysis, proving effective for a range of compounds including amino acids and carboxylic acids. mdpi.com

The choice of GC column is also critical for successful separation. For instance, N-acetyl methyl and N-acetyl-isopropyl esters of 15 different protein amino acids have been successfully separated using GC columns with polar stationary phases. researchgate.net The selection of derivatization method and GC conditions must satisfy several criteria, including yielding a single, stable product quantitatively, and ensuring good separation and characteristic mass spectra for identification. nist.gov

Spectroscopic Investigations of this compound

Spectroscopic techniques provide valuable information about the molecular structure and electronic properties of compounds. Electron Paramagnetic Resonance (EPR) is particularly useful for studying species with unpaired electrons, such as free radicals.

Electron Paramagnetic Resonance (EPR) Studies of Gamma-Irradiated Leucine (B10760876) Esters

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for detecting and characterizing paramagnetic species, including free radicals formed during the irradiation of solid materials. nih.gov When amino acids and their derivatives are exposed to gamma radiation, they can form stable free radicals. nih.govdergipark.org.tr

Studies on gamma-irradiated powders of L-leucine methyl ester hydrochloride at room temperature have used EPR to identify the resulting radical species. researchgate.net The analysis of the EPR spectra indicated the formation of the [Me₂ĊCH₂CHNH₃COOMe]Cl⁻ radical. researchgate.net This identification is based on the hyperfine structure of the EPR spectrum, which arises from the interaction of the unpaired electron with nearby magnetic nuclei, such as protons. researchgate.netresearchgate.net The stability of these radicals can be significant, with some being observable for several months at room temperature. dergipark.org.trresearchgate.net These investigations are crucial for understanding the effects of ionizing radiation on pharmaceutical and biological materials, as the generation of radicals can lead to degradation and loss of efficacy. core.ac.uk

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation and Complex Formation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum provides a unique fingerprint, confirming the presence of its key structural components: the primary amine hydrochloride, the ester group, and the aliphatic side chain.

The spectrum is characterized by several distinct absorption bands. The presence of the ammonium (B1175870) group (R-NH3+) from the hydrochloride salt is typically observed as a broad band in the 3200-2800 cm⁻¹ region, overlapping with C-H stretching vibrations. The ester carbonyl (C=O) group gives rise to a strong, sharp absorption peak, which is one of the most identifiable features in the spectrum. Bending vibrations for the amine and stretching for the C-O and C-N bonds also appear in the fingerprint region (below 1500 cm⁻¹).

The study of complex formation can also be facilitated by FT-IR. When this compound interacts with other molecules, such as metal ions or host molecules, shifts in the characteristic vibrational frequencies of its functional groups (e.g., the C=O or N-H bands) can be observed. These shifts provide evidence of the interaction and can offer insights into the nature and strength of the complex formed. While specific spectra for such complexes are not detailed in general literature, the methodology is a standard application of IR spectroscopy. scielo.brresearchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
Ammonium (R-NH₃⁺)N-H Stretch3200 - 2800Strong, Broad
Alkane (C-H)C-H Stretch2960 - 2850Medium to Strong
Ester (C=O)C=O Stretch~1740Strong, Sharp
Ammonium (R-NH₃⁺)N-H Bend (Asymmetric)~1600Medium
Ammonium (R-NH₃⁺)N-H Bend (Symmetric)~1500Medium
Ester (C-O)C-O Stretch1300 - 1150Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound, confirming the connectivity of atoms and providing insights into the molecule's conformation.

In the ¹H NMR spectrum, each unique proton environment generates a distinct signal. The chemical shift (δ) of the signal, its integration (the area under the peak), and its multiplicity (splitting pattern) due to spin-spin coupling with neighboring protons are all used for structure determination. For instance, the ethyl ester group will show a characteristic quartet and triplet pattern. rsc.orgresearchgate.net The protons of the leucine side chain will appear as a series of multiplets. rsc.orghmdb.ca

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom gives a single peak, and its chemical shift is indicative of its electronic environment. The carbonyl carbon of the ester group is particularly distinct, appearing far downfield. rsc.org

Conformational analysis can be explored using more advanced NMR experiments. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity between protons, helping to define the molecule's preferred three-dimensional shape in solution. Furthermore, specialized methods can be employed to differentiate between similar amino acid residues like leucine and valine based on their distinct carbon frameworks and spin-coupling pathways. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position (¹H)Predicted ¹H Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Atom Position (¹³C)Predicted ¹³C Chemical Shift (δ, ppm)
-CH(NH₃⁺)-~4.1Triplet (t)Ester C=O~171
-CH₂- (Ester)~4.2Quartet (q)~7.1-CH(NH₃⁺)-~52
-CH₂- (Side Chain)~1.8Multiplet (m)-CH₂- (Ester)~62
-CH- (Side Chain)~1.7Multiplet (m)-CH₂- (Side Chain)~40
-CH₃ (Ester)~1.3Triplet (t)~7.1-CH- (Side Chain)~25
-CH₃ (Side Chain)~0.9Doublet (d)-CH₃ (Side Chain)~22

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₈H₁₈ClNO₂, corresponding to a molecular weight of 195.69 g/mol . nih.govsigmaaldrich.com

Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺. In this case, the analysis detects the free base (ethyl leucinate, C₈H₁₇NO₂) after the loss of HCl. The free base has a molecular weight of approximately 159.23 g/mol , so the primary ion observed would be the protonated molecule at a mass-to-charge ratio (m/z) of approximately 160.1. rsc.org

Harder ionization techniques, such as Electron Ionization (EI), impart more energy to the molecule, causing it to fragment in a predictable manner. The resulting fragmentation pattern is a characteristic signature that can be used for structural confirmation. The most common fragmentation pathways for ethyl leucinate involve the cleavage of bonds adjacent to the carbonyl group and the amino group (α-cleavage). researchgate.netmiamioh.edu A prominent fragment corresponds to the loss of the isobutyl group from the side chain, leading to a significant peak. Another key fragmentation is the loss of the entire ester functional group. researchgate.netmiamioh.edu

Table 3: Principal Mass Spectrometry Fragments for Ethyl Leucinate (Free Base)

m/z ValueProposed Fragment StructureFragmentation Pathway
160[C₈H₁₇NO₂ + H]⁺Protonated Molecular Ion [M+H]⁺ (ESI)
159[C₈H₁₇NO₂]⁺˙Molecular Ion [M]⁺˙ (EI)
102[CH(NH₂)=COOC₂H₅]⁺Loss of isobutyl radical (•C₄H₉)
88[H₂N=CH-CH₂-CH(CH₃)₂]⁺Loss of carboethoxy radical (•COOC₂H₅)
86[C₄H₉-CH=NH₂]⁺McLafferty-type rearrangement and loss of C₂H₂O₂
74[H₂N=CH-COOH]⁺Rearrangement and cleavage
57[C₄H₉]⁺Isobutyl cation

Computational and Theoretical Studies on Ethyl Dl Leucinate Hydrochloride

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for exploring the conformational landscape and dynamic behavior of molecules like Ethyl DL-leucinate hydrochloride.

Molecular dynamics simulations can be employed to study the various three-dimensional arrangements (conformations) that this compound can adopt. These simulations model the movement of atoms over time, governed by a force field that describes the intramolecular and intermolecular forces.

Key intramolecular interactions that dictate the preferred conformations of this compound include:

Hydrogen Bonding: The protonated amine group (-NH3+) can form intramolecular hydrogen bonds with the carbonyl oxygen of the ester group.

Electrostatic Interactions: The positive charge on the ammonium (B1175870) group and the partial negative charge on the carbonyl oxygen and chloride ion lead to significant electrostatic interactions that affect the molecular geometry.

Studies on related leucine (B10760876) derivatives, such as in the context of the LeuT transporter, have revealed the importance of specific conformations for biological function, highlighting the dynamic nature of the leucine side chain. nih.gov Similarly, leucine esters are used as probes to study the backbone conformation of peptides and proteins, indicating that the ester group can influence and report on local structure. biosynth.com For this compound, simulations would reveal the equilibrium between different conformers in various environments (e.g., in vacuum vs. in solution) and the energetic barriers for transitioning between them.

When subjected to ionizing radiation, such as gamma rays, leucine esters can form stable free radicals. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary experimental technique to study these paramagnetic species. Computational simulations are crucial for interpreting the resulting EPR spectra by calculating hyperfine coupling constants, which describe the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N).

Studies on γ-irradiated powders of various amino acid derivatives have shown that the radiation damage can lead to the formation of specific radical species. researchgate.netznaturforsch.com For leucine derivatives, irradiation often results in the loss of a hydrogen atom from the carbon backbone. sbfisica.org.br In the case of L-leucine methyl ester hydrochloride, a radical similar to that found in N-acetyl-L-leucine has been observed. sbfisica.org.br The simulation of the EPR spectra helps in the precise identification of the radical structure. researchgate.net For example, in irradiated N-acetyl-L-leucine methyl ester, the paramagnetic center is attributed to the (CH₃)₂ĊCH₂CH(NHCOCH₃)COOCH₃ radical. researchgate.net

Table 1: Simulated EPR Parameters for Radicals in Irradiated Leucine Derivatives

Radical SpeciesPrecursor Compoundg-valueHyperfine Coupling Constants (mT)Reference
(CH₃)₂ĊCH₂CH(NHCOCH₃)COOCH₃N-acetyl-L-leucine methyl ester2.0026a(β-CH₂): 2.30, 0.70; a(γ-CH): 2.40 researchgate.netsbfisica.org.br
(CH₃)₂ĊCH₂N-glycyl-L-leucine-- znaturforsch.com
CH₃ĊHCOOCH₃L-alanine methyl ester HCl-- researchgate.net

This table presents data from related compounds to illustrate the types of radicals and parameters studied. Specific simulation data for this compound was not found in the search results.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on quantum mechanics, provide a more fundamental understanding of molecular properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the electronic structure and properties of molecules. By calculating the electron density, DFT can determine various molecular characteristics of this compound.

Electronic Structure: DFT calculations can map the distribution of electron density, identifying regions of high and low electron density. This is crucial for understanding reactivity. Key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Spectroscopic Properties: DFT can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. This allows for the assignment of experimental IR bands to specific molecular vibrations. Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to absorption bands in UV-Visible spectra. nih.gov

Studies on metal complexes of leucine have successfully used DFT to confirm molecular structures and analyze electronic properties, showing good agreement between calculated and experimental spectral data. researchgate.net

Quantum chemical calculations are invaluable for mapping out the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect reactants and products. mit.edu

For this compound, theoretical methods can predict the mechanisms of key reactions:

Hydrolysis: The ester can be hydrolyzed to form leucine and ethanol (B145695). Computational models can determine the transition state structure for the nucleophilic attack of water on the carbonyl carbon, revealing whether the mechanism is acid- or base-catalyzed and whether the transition state is early or late (i.e., more closely resembling reactants or products). nih.govrsc.org

Gas-Phase Elimination: Kinetic studies of the gas-phase elimination of several α-amino acid ethyl ester hydrochlorides show that they decompose unimolecularly to yield the corresponding amino acid and ethylene. researchgate.net Theoretical calculations can model the cyclic transition state involved in this type of elimination reaction and calculate the activation energy, which determines the reaction rate.

Table 2: Kinetic Parameters for Gas-Phase Elimination of Amino Acid Ethyl Ester Hydrochlorides

SubstrateTemperature Range (°C)log A (s⁻¹)Activation Energy (kJ/mol)Reference
Glycine (B1666218) ethyl ester HCl339-45112.29 ± 0.24203.7 ± 3.2 researchgate.net
DL-Alanine ethyl ester HCl339-45112.49 ± 0.46200.2 ± 5.9 researchgate.net
L-Phenylalanine ethyl ester HCl339-45112.49 ± 0.09194.4 ± 1.1 researchgate.net

This data for related compounds suggests a similar reaction pathway would be predictable for this compound.

Theoretical Studies on Interactions with Biological and Chemical Targets

Understanding how a molecule interacts with its environment is key to predicting its biological activity and chemical behavior. Computational methods are widely used to model these interactions. mdpi.comresearchgate.net

For this compound, theoretical studies can explore its binding to various targets:

Biological Targets: Leucine and its derivatives are recognized by various proteins, including enzymes like aminopeptidases and transport proteins. nih.govnih.gov Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. These models can identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that contribute to binding affinity. nih.gov Following docking, molecular dynamics simulations can assess the stability of the predicted complex over time.

Chemical Targets: The molecule can interact with other chemical species. For instance, theoretical studies have been used to investigate the interaction of leucine derivatives with specific reagents or metal ions. researchgate.netnih.gov DFT calculations can quantify the strength of these interactions and describe the resulting changes in electronic structure and geometry. Such studies are relevant for understanding its behavior in solution and in the presence of other chemical agents. For example, acetohydroxyacid synthase (AHAS), an enzyme in the branched-chain amino acid biosynthesis pathway, is a known target for various inhibitors, and computational models can be used to analyze these inhibitor-target interactions. acs.org

Modeling of Metal-Leucinate Ester Complex Structures and Stabilities

The interaction of amino acid esters with metal ions is of significant interest due to the potential applications of these complexes in catalysis, materials science, and as models for metalloenzyme active sites. nih.gov Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for elucidating the geometric and electronic structures, as well as the thermodynamic stabilities of these metal complexes. researchgate.netpitt.edu

Studies on the coordination of transition metals such as Co(II), Ni(II), Cu(II), and Zn(II) with leucine have demonstrated that the amino acid can act as a bidentate or tridentate ligand, coordinating through the amino and carboxylate groups. researchgate.netmdpi.com In the case of this compound, the esterification of the carboxylic acid group influences its coordination behavior. The primary coordination sites are the nitrogen atom of the amino group and the carbonyl oxygen of the ester group. The hydrochloride salt form implies that the amino group is protonated, which would typically prevent its coordination to a metal center. However, under appropriate pH conditions where the amino group is deprotonated, it can readily participate in complex formation.

Computational modeling of these complexes typically begins with the generation of an initial structure of the metal-leucinate ester complex. This is followed by geometry optimization using a suitable level of theory and basis set, such as those available in computational chemistry software packages. The stability of the resulting complexes can then be evaluated by calculating thermodynamic parameters like the enthalpy and Gibbs free energy of formation. researchgate.net

For instance, DFT calculations can predict the preferred coordination geometry around the metal center, which can range from tetrahedral to square planar or octahedral, depending on the metal ion and the stoichiometry of the complex. researchgate.net The bond lengths, bond angles, and dihedral angles obtained from these calculations provide a detailed three-dimensional picture of the complex. Furthermore, vibrational frequency analysis can be performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to predict the infrared spectrum of the complex. researchgate.net

A summary of findings from computational studies on related metal-amino acid complexes is presented in the table below. While these studies focus on leucine, the methodologies and general findings are applicable to its ethyl ester derivative.

Metal Ion(s)Computational MethodKey Findings on Structure and Stability
Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II)Density Functional Theory (DFT)Confirmed square planar structures for Co, Ni, and Cu complexes, and distorted tetrahedral structures for Zn, Cd, and Hg complexes. Thermodynamic parameters indicated the stability of the complexes. researchgate.net
Fe(III), Cu(II)Not specifiedA red shift in the maximum absorbance wavelength (λmax) upon complexation indicated coordination. researchgate.net
Fe(II), Fe(III), Cu(I), Cu(II)Density Functional Theory (DFT)Leucine demonstrates high chelating potential, with the most favorable coordination occurring at the two oxygen atoms of the carboxylate group. nih.gov

In Silico Analysis of Leucine Ester Interactions with Enzymes and Receptors

In silico methods are a cornerstone of modern drug discovery and molecular biology, providing a computational framework to predict and analyze the interactions between small molecules like this compound and biological macromolecules such as enzymes and receptors. researchgate.netnih.gov These techniques are instrumental in identifying potential biological targets, elucidating mechanisms of action, and prioritizing compounds for further experimental testing.

Molecular docking is a primary in silico tool used to predict the preferred binding orientation of a ligand to a target protein. e-nps.or.krresearchgate.net This method involves generating a three-dimensional model of the ligand and the receptor and then computationally "docking" the ligand into the active or allosteric site of the receptor. The process yields a binding score or energy, which is an estimate of the binding affinity. For this compound, molecular docking could be employed to screen a wide range of enzymes and receptors to identify potential interacting partners. The resulting docking poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful in silico approach. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By analyzing a dataset of molecules with known activities, QSAR models can identify the physicochemical properties and structural features that are critical for a desired biological effect. For a series of leucine esters, a QSAR model could predict their inhibitory potency against a particular enzyme based on descriptors such as lipophilicity, electronic properties, and steric parameters.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor interaction over time. e-nps.or.kr Starting from a docked pose, an MD simulation can track the movements of all atoms in the system, offering insights into the stability of the binding mode, the conformational changes induced in the protein upon ligand binding, and the role of solvent molecules in the interaction.

The table below outlines some of the key in silico methods and their applications in studying the interactions of small molecules with biological targets.

In Silico MethodPurposeGenerated Data
Molecular Docking Predicts the preferred binding mode and affinity of a ligand to a receptor. e-nps.or.krnih.govBinding energy/score, 3D visualization of the ligand-receptor complex, identification of key interacting residues. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Correlates chemical structure with biological activity to predict the activity of new compounds. researchgate.netA mathematical model that predicts biological activity based on molecular descriptors.
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of a molecular system to study conformational changes and binding stability. e-nps.or.krTrajectories of atomic positions over time, information on the flexibility and dynamics of the ligand-protein complex.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity.A 3D model representing the key features for ligand binding.
Virtual Screening Computationally screens large libraries of compounds to identify potential hits for a specific biological target. nih.govA ranked list of compounds based on their predicted binding affinity or other desired properties.

Through the application of these computational and theoretical methods, a comprehensive understanding of the chemical and biological properties of this compound can be achieved, guiding further experimental investigation and potential applications.

Q & A

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : FT-IR confirms functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, NH₃⁺ at ~2500 cm⁻¹). ¹H NMR in D₂O resolves the ethyl group (triplet at ~1.2 ppm) and leucine backbone protons. High-resolution MS (HRMS) validates molecular weight (±0.001 Da accuracy). Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from enantiomeric impurities (DL vs. L/D forms) or assay conditions (e.g., pH, cell lines). Replicate studies using chiral chromatography to isolate enantiomers . Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables. Reference peer-reviewed pharmacological models to contextualize dose-response curves .

Q. What strategies mitigate racemization during storage or synthesis of this compound?

  • Methodological Answer : Racemization is pH- and temperature-dependent. Stabilize the compound by storing at ≤−20°C in anhydrous conditions. During synthesis, optimize reaction pH (≤3.0) and minimize heating. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column . Use kinetic studies to model degradation pathways .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (from crystallography or DFT-optimized geometry). Validate binding affinity predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with cheminformatics databases (e.g., PubChem) to identify structural analogs with known activity .

Methodological and Ethical Considerations

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U). Include negative controls and power analysis to ensure reproducibility. Consult a statistician during experimental design to avoid Type I/II errors .

Q. How should researchers address gaps in literature on the environmental impact of this compound?

  • Methodological Answer : Conduct biodegradation assays (e.g., OECD 301F) under aerobic/anaerobic conditions. Use LC-MS/MS to quantify degradation products. Compare with structural analogs (e.g., ethyl leucinate) to infer environmental persistence. Prioritize peer-reviewed ecotoxicology databases over non-reviewed sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.